N-Desmethyl ent-Tadalafil

PDE5 inhibition Enantioselectivity Structure-Activity Relationship

Generic impurity standards with undefined stereochemistry cause peak misidentification and regulatory rejection in tadalafil ANDA submissions. N-Desmethyl ent-Tadalafil is the only stereochemically certified (6R,12aS) reference standard that matches EP Impurity A (Impurity 29) chromatographic retention exactly. • PDE5 IC50 ~0.090 µM vs. inactive ent-Tadalafil (>10 µM) - confirms (6R,12aS) configuration integrity. • ELISA cross-reactivity validated: IC50 0.89-4.27 ng/mL in icELISA format. • Supplied with full characterization data (NMR, HPLC, MS) for direct use in method validation and regulatory filings.

Molecular Formula C21H17N3O4
Molecular Weight 375.384
CAS No. 929100-66-3
Cat. No. B585834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl ent-Tadalafil
CAS929100-66-3
Synonyms(6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione
Molecular FormulaC21H17N3O4
Molecular Weight375.384
Structural Identifiers
SMILESC1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
InChIInChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20+/m0/s1
InChIKeyXHDLVMPUSXRZOS-MGPUTAFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl ent-Tadalafil Reference Standard for PDE5 Research


N-Desmethyl ent-Tadalafil, formally designated as (6R,12aS)-N-Desmethyl ent-Tadalafil, is a stereochemically defined demethylated analogue of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil . Identified as Tadalafil EP Impurity A and also referred to as Tadalafil Impurity 29 [1], this compound holds a specific stereochemical configuration critical for its analytical and biological differentiation from other tadalafil-related substances. While it retains measurable PDE5 inhibitory activity, its primary utility in research and industry lies in its role as a characterized reference standard for analytical method development, quality control (QC), and regulatory submissions (e.g., ANDA) for tadalafil drug products [2].

Stereochemically defined (6R,12aS) impurity reference standard
Supports HPLC/UPLC impurity profiling methods
PDE5-active reference for enzyme assay context

N-Desmethyl ent-Tadalafil: Importance of Stereochemical Purity


In the landscape of PDE5 inhibitors and their associated impurities, generic substitution is not a viable procurement strategy due to the profound impact of stereochemistry on both biological activity and analytical performance. N-Desmethyl ent-Tadalafil's (6R,12aS) configuration distinguishes it sharply from its inactive (6S,12aS) enantiomer, ent-Tadalafil, which exhibits no PDE5 inhibition at concentrations up to 10 µM . Furthermore, it is not interchangeable with the distinct (6R,12aR) diastereomer known as Nortadalafil (CAS 171596-36-4) , nor with the parent drug tadalafil (CAS 171596-29-5), each possessing unique potency and chromatographic profiles . These differences have direct consequences for data integrity in bioanalytical assays, where antibody cross-reactivity is not uniform [1], and for regulatory compliance, where the European Pharmacopoeia (EP) specifically designates this compound as a named impurity .

Enantiomer (6S,12aS) lacks PDE5 inhibition — may alter bioassay interpretation if substituted.
Diastereomer Nortadalafil (6R,12aR) differs in chromatography and potency — may compromise impurity peak identification.
Parent tadalafil (6R,12aR) is not an impurity reference — limits analytical standard interchangeability.

N-Desmethyl ent-Tadalafil Comparative Evidence Guide


Enantiomer-Specific PDE5 Inhibition Potency

N-Desmethyl ent-Tadalafil, possessing the (6R,12aS) stereochemistry, demonstrates significant PDE5 inhibitory activity with an IC50 of approximately 0.090 µM. This is in stark contrast to its cis-enantiomer, ent-Tadalafil (6S,12aS), which is completely inactive as a PDE5 inhibitor at concentrations up to 10 µM . This quantitative difference of over two orders of magnitude in potency highlights the critical importance of stereochemistry in the biological function of this class of molecules.

Enantiomer PDE5 Potency
Head-to-head
Target (6R,12aS): IC50 ~0.090 µM
Comparator ent-Tadalafil: inactive ≤10 µM
Supports enantiomer-specific PDE5 assay selection.
In vitro enzyme assay; >100-fold potency difference.
PDE5 inhibition Enantioselectivity Structure-Activity Relationship

Stereochemical Identity and EP Impurity Designation

N-Desmethyl ent-Tadalafil is formally specified by its (6R,12aS) stereochemistry and is recognized in pharmacopoeial monographs as Tadalafil EP Impurity A [1]. In contrast, the parent compound Tadalafil is defined by its (6R,12aR) configuration , and the related metabolite Nortadalafil is a (6R,12aR) diastereomer . This stereochemical distinction leads to unique chromatographic retention times and is essential for accurate identification and quantification in HPLC and UPLC methods used for regulatory filing (e.g., ANDA).

EP Impurity Identity
Class-level
Designated Tadalafil EP Impurity A (6R,12aS); differs from Tadalafil (6R,12aR) and Nortadalafil (6R,12aR).
Supports impurity profiling and chromatographic method specificity.
Qualitative stereochemical difference at 12a position.
Pharmaceutical Impurity Analysis Quality Control Regulatory Compliance

Immunoassay Cross-Reactivity in Adulterant Screening

In an indirect competitive enzyme-linked immunosorbent assay (icELISA) developed for the group-specific detection of tadalafil-like adulterants, N-Desmethyl ent-Tadalafil exhibited a distinct cross-reactivity profile. The assay showed a 50% inhibition concentration (IC50) in the range of 0.89-4.27 ng/mL for this compound, which is markedly different from the response for tadalafil (IC50 0.004-0.396 ng/mL) [1]. This quantitative difference in immunoassay response confirms that antibodies raised against a tadalafil hapten do not recognize all analogues with equal affinity.

Immunoassay Cross-Reactivity
Cross-study comparable
Target IC50: 0.89–4.27 ng/mL vs Tadalafil IC50: 0.004–0.396 ng/mL
Reported distinct immunoassay profile supports specificity review.
icELISA; ~200–1000-fold lower affinity.
Immunoassay Food Safety Bioanalytical Method Validation

Certified Reference Standard for ANDA and QC

Multiple reputable suppliers of pharmaceutical reference standards list N-Desmethyl ent-Tadalafil (CAS 929100-66-3) for specific analytical applications, including analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) or commercial production of Tadalafil [1][2]. While a class-level inference, this consistent positioning across vendor technical datasheets differentiates its intended use from that of a primary drug substance or a pharmacological probe. The compound is specifically offered as an impurity standard (Impurity 29) for comparative analysis .

Vendor Reference Standard Use
Supplier review
Supplied as impurity standard (Impurity 29) for ANDA/QC; distinct from tadalafil API.
May support procurement for impurity profiling and method validation.
Based on vendor technical datasheets.
Reference Standard Analytical Method Validation Pharmaceutical Quality Control

Metabolic Formation by CYP3A4/5 Demethylenation

The metabolic pathway leading to the formation of desmethyl tadalafil species, including N-Desmethyl ent-Tadalafil, is catalyzed by CYP3A4 and CYP3A5 isoforms [1]. This is a class-level inference based on studies characterizing the kinetics of tadalafil demethylenation [2]. In contrast to the N-demethylation of sildenafil which yields an active metabolite, the metabolic fate and activity of tadalafil's desmethyl metabolites are distinct and warrant investigation with the authentic compound.

CYP3A4/5 Metabolic Formation
Class-level
Formed via CYP3A4/5 demethylenation; metabolite profile differs from sildenafil N-desmethyl pathway.
Supports DMPK method validation for metabolite identification.
Human liver microsome studies; class-level pathway context.
Drug Metabolism Pharmacokinetics CYP450 Enzymology

N-Desmethyl ent-Tadalafil Research and Industrial Applications


Impurity Profiling Method Development (ANDA/QC)

N-Desmethyl ent-Tadalafil is the optimal reference standard for developing and validating HPLC or UPLC methods to detect and quantify the EP Impurity A (or Impurity 29) in tadalafil active pharmaceutical ingredient (API) and finished drug products. Its defined stereochemistry (6R,12aS) ensures accurate peak identification and method specificity, a requirement for regulatory submissions (e.g., ANDA) to the FDA or EMA [1].

Immunoassay Cross-Reactivity for Food Safety

When developing group-specific immunoassays (e.g., ELISA) for detecting tadalafil-like adulterants in dietary supplements and beverages, this compound is essential for evaluating antibody cross-reactivity. As demonstrated by Yang et al. (2022), it exhibits a unique IC50 response (0.89-4.27 ng/mL) in an icELISA format, making it a critical component of the analytical validation panel to define assay specificity [2].

PDE5 Inhibitor SAR Study Control

For SAR studies exploring the role of the N-methyl group and stereochemistry in PDE5 inhibition, this compound serves as a crucial intermediate. Its potent activity (IC50 ~0.090 µM) contrasts sharply with the inactive ent-Tadalafil enantiomer (IC50 >10 µM), providing a well-defined data point for understanding the stereochemical requirements for enzyme binding and informing the design of novel tadalafil analogues .

In Vitro Drug Metabolism Reference Standard (CYP3A4/5)

In DMPK laboratories investigating the metabolic fate of tadalafil, this compound can be used as a reference standard to confirm the identity of the N-desmethyl metabolite generated in human liver microsome or recombinant CYP3A4/5 incubation systems. This application is based on the established role of CYP3A isoforms in tadalafil demethylenation [3].

Application
Selection Property
Validation Focus
Impurity profiling method development
Stereochemically defined EP impurity reference
Peak identification and method specificity review
Immunoassay cross-reactivity panel
Distinct immunoassay response profile
Assay specificity and cross-reactivity review
PDE5 inhibitor SAR studies
Enantiomer-specific PDE5 activity context
Stereochemical requirement for enzyme binding
In vitro metabolite identification (CYP3A4/5)
CYP3A-mediated demethylenation pathway
Metabolite identity confirmation in incubation systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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